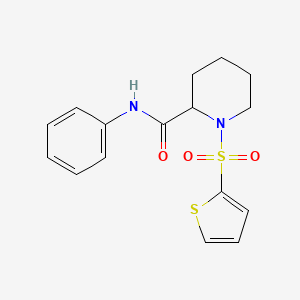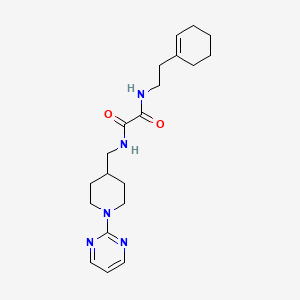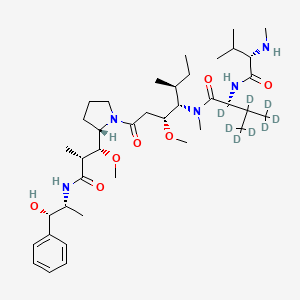![molecular formula C14H13NO6 B2491914 Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]- CAS No. 220184-28-1](/img/structure/B2491914.png)
Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related glycine esters involves preparative procedures that include interactions with phenoxyacetyl chlorides to yield derivatives and the use of diazoacetyl glycine ethyl ester as a precursor. For example, the interaction of N-(diazoacetyl)glycine ethyl ester with different acyl chlorides leads to various phenoxy derivatives, indicating a versatile approach to modifying the glycine backbone for different synthetic targets (Looker & Carpenter, 1967).
Molecular Structure Analysis
The molecular structure of compounds related to “Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-” has been studied using methods like X-ray crystallography, showing detailed arrangements of atoms and bonding patterns. For instance, the molecular structure of certain derivatives has been determined, providing insight into the steric and electronic effects influencing the compound's reactivity and physical properties (Gumus et al., 2018).
Chemical Reactions and Properties
The compound and its derivatives participate in a variety of chemical reactions, including ozonolysis, yielding products that depend on the specific substituents and reaction conditions. Such reactions are crucial for understanding the functional group transformations and reactivity patterns of the molecule (Zvilichovsky & Gurvich, 1995).
Scientific Research Applications
Synthesis of Biologically Active Compounds : Glycine derivatives have been synthesized for their antimicrobial activity. Compounds derived from Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-, exhibited significant antimicrobial activity (Mulwad & Satwe, 2006).
Development of Photocleavable Protecting Groups : This compound has been used in developing new benzopyran-based photocleavable protecting groups. These were linked to neurotransmitter amino acids like glycine, alanine, and others, resulting in fluorescent bioconjugates that are reactive under specific light wavelengths (Soares, Costa, & Gonçalves, 2010).
Preparation of N-Substituted Amino Acids : Research has been conducted on preparing N-substituted amino acids, including derivatives of Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-. These compounds have been used in various synthetic applications (Looker & Carpenter, 1967).
Investigation of Maillard Reaction Products : Studies have identified Maillard reaction products in baking model systems involving this compound. The research contributes to understanding the chemistry of food preparation and potential health implications (Jiang et al., 2009).
Synthesis of Glycine Derivatives : Research has focused on synthesizing various glycine derivatives, including Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-. These derivatives have potential applications in medicine and pharmacology (Ješelnik et al., 2000).
Cytotoxicity Studies : Some studies have examined the cytotoxicity of derivatives in cancer cell lines, providing insights into potential therapeutic applications (Braga et al., 2007).
Analysis in Biological Samples : Techniques have been developed for detecting derivatives of Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]- in biological samples, significant for both clinical and research purposes (Penugonda et al., 2004).
Mechanism of Action
properties
IUPAC Name |
2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO6/c1-20-9-2-3-10-8(4-12(16)15-7-13(17)18)5-14(19)21-11(10)6-9/h2-3,5-6H,4,7H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWCTSYGSLDZHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-2-ylmethyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2491831.png)
![2-[4-(Difluoromethoxy)phenyl]-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2491833.png)

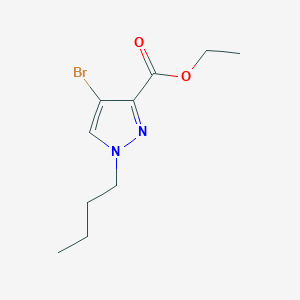
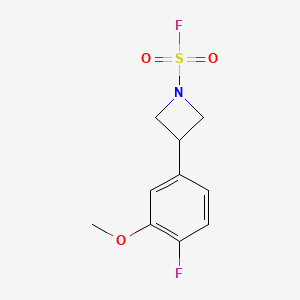
![N-cyclopentyl-2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2491837.png)
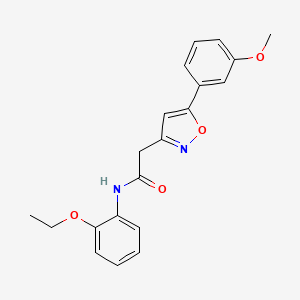

![2-[5-(4-Fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2491842.png)
![(3,4-dimethoxyphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2491844.png)

